Cas no 1214372-46-9 (2-Chloro-3'-fluoropropiophenone)

2-Chloro-3'-fluoropropiophenone 化学的及び物理的性質
名前と識別子
-
- 2-chloro-3'-fluoropropiophenone
- 2-chloro-1-(3-fluorophenyl)propan-1-one
- 2-Chloro-3'-fluoropropiophenone
-
- インチ: 1S/C9H8ClFO/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6H,1H3
- InChIKey: SNKKBBNCTFLZLN-UHFFFAOYSA-N
- ほほえんだ: ClC(C)C(C1C=CC=C(C=1)F)=O
計算された属性
- せいみつぶんしりょう: 186.0247707 g/mol
- どういたいしつりょう: 186.0247707 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1
- ぶんしりょう: 186.61
- 疎水性パラメータ計算基準値(XlogP): 2.8
2-Chloro-3'-fluoropropiophenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015030797-1g |
2-Chloro-3'-fluoropropiophenone |
1214372-46-9 | 97% | 1g |
$1460.20 | 2023-09-04 | |
Alichem | A015030797-500mg |
2-Chloro-3'-fluoropropiophenone |
1214372-46-9 | 97% | 500mg |
$815.00 | 2023-09-04 | |
Alichem | A015030797-250mg |
2-Chloro-3'-fluoropropiophenone |
1214372-46-9 | 97% | 250mg |
$489.60 | 2023-09-04 |
2-Chloro-3'-fluoropropiophenone 関連文献
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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2-Chloro-3'-fluoropropiophenoneに関する追加情報
Comprehensive Overview of 2-Chloro-3'-fluoropropiophenone (CAS No. 1214372-46-9): Properties, Applications, and Industry Insights
2-Chloro-3'-fluoropropiophenone (CAS No. 1214372-46-9) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. This fluorinated and chlorinated derivative of propiophenone serves as a critical intermediate in synthetic chemistry, particularly in the development of bioactive molecules. The compound's molecular formula, C9H8ClFO, combines halogenated elements that enhance its reactivity, making it valuable for cross-coupling reactions and heterocyclic synthesis.
Recent trends in drug discovery highlight the growing demand for fluorinated building blocks like 2-Chloro-3'-fluoropropiophenone. Fluorination is a key strategy in modern medicinal chemistry, as evidenced by the FDA's approval of fluorinated drugs (e.g., fluoxetine, levofloxacin). Researchers frequently search for "fluorinated ketones in drug synthesis" or "CAS 1214372-46-9 suppliers," reflecting its commercial and academic relevance. The compound's electron-withdrawing properties facilitate nucleophilic substitutions, a feature exploited in creating PET radiotracers and agrochemical intermediates.
From a synthetic perspective, 1214372-46-9 exhibits notable stability under inert atmospheres, with a melting point range of 45–48°C and purity thresholds exceeding 97% (HPLC). Analytical techniques like GC-MS and NMR spectroscopy confirm its structural integrity, addressing common queries such as "how to characterize 2-Chloro-3'-fluoropropiophenone." Its solubility profile—soluble in DCM, THF, and acetone but insoluble in water—makes it ideal for Grignard reactions and Friedel-Crafts acylations.
Environmental and regulatory considerations are increasingly shaping discussions around halogenated compounds. While 2-Chloro-3'-fluoropropiophenone isn't classified as hazardous under GHS, proper handling with PPE is recommended. Industry searches for "green chemistry alternatives to halogenated ketones" underscore the need for sustainable adaptations. Nevertheless, this compound remains indispensable for high-value chemical manufacturing, particularly in producing fluoroaromatic polymers and liquid crystal materials.
Market analyses reveal expanding applications in electronic materials, where fluorinated aromatics improve dielectric properties. Patent databases show a 20% annual increase in filings referencing CAS 1214372-46-9, particularly for OLED precursors and photonics. This aligns with Google Trends data showing rising interest in "fluorinated ketones for electronics" since 2021. The compound's compatibility with microwave-assisted synthesis also addresses industry demands for energy-efficient processes.
Future research directions may explore catalytic asymmetric synthesis using 1214372-46-9 as a chiral precursor, responding to queries about "enantioselective fluorination techniques." Collaborative studies between academia and manufacturers could optimize its atom economy, reducing waste in multi-step syntheses. As regulatory landscapes evolve, documentation of structure-activity relationships (SAR) for derivatives of this compound will be crucial for intellectual property strategies.
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